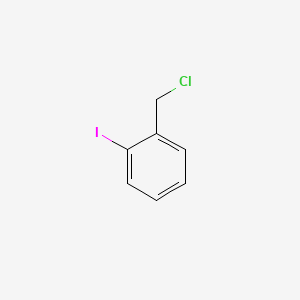

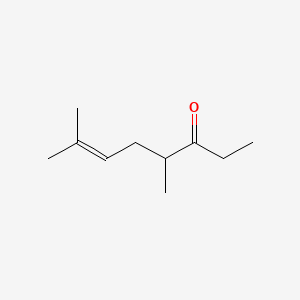

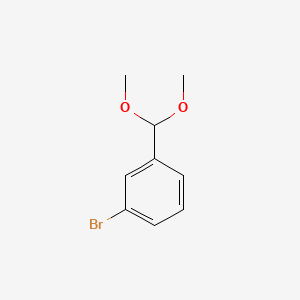

![molecular formula C7H5N3O2 B1581201 8-Nitroimidazo[1,2-a]pyridine CAS No. 52310-46-0](/img/structure/B1581201.png)

8-Nitroimidazo[1,2-a]pyridine

Overview

Description

8-Nitroimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 52310-46-0 and a molecular weight of 163.14 . It is a solid substance with a melting point between 188 - 190 degrees .

Synthesis Analysis

There are several methods for the synthesis of imidazo[1,2-a]pyridines. One effective multi-step synthesis method has been reported, achieving impressive yields ranging from 93% to 97% . Another method involves an asymmetric interrupted Barton-Zard reaction of electron-deficient imidazo[1,2-a]pyridines with α-substituted isocyanoacetates .Molecular Structure Analysis

The molecular structure of 8-Nitroimidazo[1,2-a]pyridine is represented by the linear formula C7H5N3O2 . The InChI code for this compound is 1S/C7H5N3O2/c11-10(12)6-2-1-4-9-5-3-8-7(6)9/h1-5H .Chemical Reactions Analysis

The reaction enables the dearomatization of 8-nitroimidazo[1,2-a]pyridines, providing straightforward access to an array of optically active highly functionalized imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

8-Nitroimidazo[1,2-a]pyridine is a solid substance with a melting point between 188 - 190 degrees . It has a molecular weight of 163.14 .Scientific Research Applications

Antileishmanial Pharmacophore Development

8-Nitroimidazo[1,2-a]pyridine derivatives have been studied for their potential as antileishmanial agents. A structure–activity relationship (SAR) study focused on positions 2 and 8 of the imidazo[1,2-a]pyridine ring led to the synthesis of new derivatives with promising in vitro pharmacokinetic properties . These compounds were screened against Leishmania species, and some showed good activity against the intracellular amastigote stage of L. infantum with low cytotoxicity, making them potential candidates for further antileishmanial drug development .

Anti-Cancer Activity

Research has been conducted on imidazo[1,2-a]pyridine derivatives for their anti-proliferative activity against various human cancer cell lines. Some compounds have demonstrated efficient inhibition of growth with IC50 values comparable to or better than standard drugs like cisplatin, particularly for the HeLa cell line . This suggests that 8-Nitroimidazo[1,2-a]pyridine could be a scaffold for developing new anticancer drugs.

Asymmetric Synthesis

The compound has been used in the asymmetric interrupted Barton-Zard reaction, which provides access to optically active, highly functionalized imidazo[1,2-a]pyridine derivatives. These derivatives possess three contiguous stereogenic centers, which are valuable in the synthesis of complex molecules .

Antiparasitic Applications

Imidazo[1,2-a]pyridine derivatives have been tested against parasitized red blood cells (pRBCs) cultured with various piroplasms species. The compounds were evaluated at different doses to determine their efficacy in inhibiting the growth of these parasitic organisms .

Anti-Tuberculosis (TB) Agents

A set of imidazo[1,2-a]pyridine-3-carboxamides has shown in vitro anti-TB activity against replicating and non-replicating strains of Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . This highlights the potential of 8-Nitroimidazo[1,2-a]pyridine derivatives in TB treatment.

Urea Derivative Synthesis

The imidazo[1,2-a]pyridine scaffold has been utilized in the synthesis of urea derivatives, which are significant due to their inhibitory activity against various enzymes involved in cell proliferation. These derivatives are important in the design of molecules for anticancer agents .

Mechanism of Action

Target of Action

The primary targets of 8-Nitroimidazo[1,2-a]pyridine are the COX-1 and COX-2 enzymes . These enzymes are crucial for prostaglandin synthesis, which plays a significant role in inflammation and pain .

Mode of Action

8-Nitroimidazo[1,2-a]pyridine interacts with its targets, COX-1 and COX-2, through physicochemical interactions . . For instance, one derivative of this compound showed anti-inflammatory activity despite having a very poor affinity for either COX-1 or COX-2 .

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway by interacting with COX-1 and COX-2 . Prostaglandins are bioactive lipids that play key roles in various physiological processes, including inflammation, pain, and fever. By interacting with COX enzymes, 8-Nitroimidazo[1,2-a]pyridine can potentially influence these processes .

Pharmacokinetics

One study suggests that a derivative of this compound exhibits anti-inflammatory activity , implying that it may have suitable pharmacokinetic properties for drug development.

Result of Action

The interaction of 8-Nitroimidazo[1,2-a]pyridine with its targets leads to molecular and cellular effects. For example, a derivative of this compound showed anti-inflammatory activity in a cotton pellet granuloma bioassay, without inducing gastrointestinal damage . This suggests that the compound can exert therapeutic effects without causing significant side effects.

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridines have become a hotspot in the current chemical industry due to their remarkable biological activity, which includes anti-inflammatory, antiviral, antiulcer, antifungal, anticancer, and anxiolytic properties . Therefore, compounds containing imidazo[1,2-a]pyridine, such as 8-Nitroimidazo[1,2-a]pyridine, are promising for further in-depth study of antitumor properties .

properties

IUPAC Name |

8-nitroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-2-1-4-9-5-3-8-7(6)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGFBWQPMINBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344316 | |

| Record name | 8-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitroimidazo[1,2-a]pyridine | |

CAS RN |

52310-46-0 | |

| Record name | 8-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of the synthetic route for 8-Nitroimidazo[1,2-a]pyridine derivatives described in the first research paper?

A1: The first research paper [] describes a one-pot, multicomponent reaction for synthesizing a variety of 8-Nitroimidazo[1,2-a]pyridine derivatives. This method offers several advantages:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

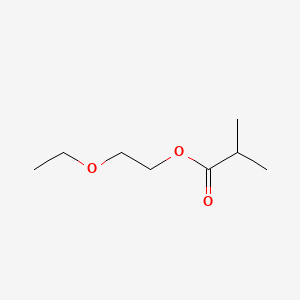

![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)

![1H-Isoindole-1,3(2H)-dione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[2-methyl-](/img/structure/B1581140.png)